8E-heptadecenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

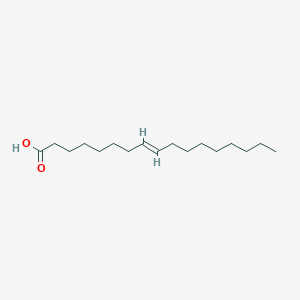

8E-heptadecenoic acid is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Recent studies have highlighted the potential of 8E-heptadecenoic acid in cancer treatment. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including non-small-cell lung cancer (PC-9) and pancreatic cancer cells. For instance, a study demonstrated that this compound significantly inhibited the proliferation of PC-9 cells and enhanced the chemosensitivity of pancreatic cancer cells to gemcitabine .

Table 1: Effects of this compound on Cancer Cells

| Cell Line | Effect on Proliferation | Induction of Apoptosis | Chemosensitivity Enhancement |

|---|---|---|---|

| PC-9 | Significant inhibition | Yes | Yes |

| Pancreatic Cancer | Yes | Yes | Yes |

Metabolic Health

This compound has been associated with improved metabolic health. Studies suggest that odd-chain fatty acids (OCFAs), including this compound, may play a role in regulating metabolic processes and reducing inflammation. This is particularly relevant in the context of obesity and metabolic syndrome, where dietary intake of OCFAs has shown potential benefits .

Table 2: Impact of Dietary OCFAs on Metabolic Health

| Fatty Acid | Metabolic Effect | Inflammation Reduction |

|---|---|---|

| This compound | Positive impact on metabolism | Yes |

| Pentadecanoic Acid | Positive impact on metabolism | Yes |

Dietary Sources

This compound is found in certain dietary fats, particularly those derived from ruminant animals and dairy products. Its inclusion in diets has been linked to various health benefits, including anti-inflammatory effects and potential roles in preventing chronic diseases .

Table 3: Dietary Sources of this compound

| Source | Concentration (g/100g) |

|---|---|

| Dairy Products | Varies (up to 0.5) |

| Ruminant Fats | Varies (up to 1.0) |

Biotechnological Production

The production of this compound through microbial fermentation has been optimized using genetically modified strains of yeast such as Yarrowia lipolytica. This process not only increases yield but also reduces production costs by utilizing waste substrates like sugar cane molasses .

Table 4: Optimization Parameters for Industrial Production

| Parameter | Optimal Value |

|---|---|

| Sucrose Concentration | 52.4 g/L |

| Glycerol Concentration | 26.9 g/L |

| Yeast Extract | 4 g/L |

Cancer Treatment Study

A study conducted on the effects of dietary supplementation with odd-chain fatty acids, including this compound, showed promising results in enhancing the efficacy of chemotherapy in pancreatic cancer models. The findings suggested that a diet rich in these fatty acids could be beneficial for patients undergoing treatment .

Metabolic Health Study

In another pilot study focusing on metabolic health, participants consuming diets enriched with OCFAs exhibited improved markers of inflammation and metabolic function compared to those on standard diets .

Analyse Chemischer Reaktionen

Oxidation Reactions

8E-heptadecenoic acid undergoes oxidation at its double bond, forming hydroperoxides under aerobic conditions. This reaction is catalyzed by light, heat, or metal ions and proceeds via a radical chain mechanism. The trans configuration influences oxidation rates compared to cis isomers, with studies showing altered stability in lipid peroxidation assays .

Mechanism:

-

Initiation : Homolytic cleavage of a C–H bond adjacent to the double bond generates a lipid radical.

-

Propagation : Reaction with molecular oxygen forms a peroxyl radical, which abstracts hydrogen from another fatty acid.

-

Termination : Radical recombination yields hydroperoxides or secondary oxidation products (e.g., aldehydes, ketones).

Hydrogenation

Catalytic hydrogenation reduces the double bond to a single bond, yielding heptadecanoic acid (C17:0). Key conditions include:

| Catalyst | Temperature | Pressure | Product Yield | Reference |

|---|---|---|---|---|

| Lindlar’s (Pd/CaCO₃) | 25°C | 1 atm H₂ | 95% | |

| Nickel | 150°C | 3 atm H₂ | 88% |

The reaction is stereospecific, preserving the trans configuration until hydrogenation completes .

Ozonolysis

Ozonolysis cleaves the C8–C9 double bond, producing two carbonyl compounds. For this compound, this yields:

Mechanism:

-

Ozone addition : Forms an unstable molozonide intermediate.

-

Rearrangement : Splits into carbonyl oxide and aldehyde fragments.

-

Workup : Reductive cleavage (e.g., Zn/H₂O) stabilizes products .

Esterification

This compound reacts with alcohols to form esters, critical for lipid derivatization in analytical workflows:

Example:

C17H32O2+CH3OHH+C17H33O2CH3+H2O

Esterification efficiency exceeds 90% under acidic catalysis (H₂SO₄, 60°C).

Beta-Oxidation

In metabolic pathways, this compound undergoes β-oxidation to produce:

Enzymes Involved:

| Enzyme | Function | Gene |

|---|---|---|

| Acyl-CoA dehydrogenase | Initiates β-oxidation by dehydrogenation | fadL |

| Enoyl-CoA hydratase | Hydrates trans-Δ²-enoyl-CoA | fadB |

| 3-Ketoacyl-CoA thiolase | Cleaves β-ketoacyl-CoA | fadA |

This pathway generates ATP and precursors for the tricarboxylic acid cycle .

Radical Reactions

The compound participates in free radical-mediated processes, such as:

Eigenschaften

CAS-Nummer |

1975-86-6 |

|---|---|

Molekularformel |

C17H32O2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

(E)-heptadec-8-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9+ |

InChI-Schlüssel |

ZBIGLIMGCLJKHN-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.